3-Hydroxy Darifenacin
Overview
Description
3-hydroxy Darifenacin is a metabolite of darifenacin, a selective muscarinic M3 receptor antagonist used primarily for the treatment of overactive bladder disorder . The compound is known for its high affinity for muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder muscle contractions .
Mechanism of Action
Target of Action
3-Hydroxy Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound acts as a competitive antagonist at the M3 muscarinic receptors . By blocking these receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Biochemical Pathways
It is known that the compound’s action on the m3 muscarinic receptors affects the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Pharmacokinetics
This compound exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions, which leads to a decrease in the urgency to urinate . This is achieved through its antagonistic action on the M3 muscarinic receptors .
Biochemical Analysis
Biochemical Properties
3-Hydroxy Darifenacin interacts with M1-5 muscarinic receptors . It has a greater affinity for the M3 receptor , which mediates bladder muscle contractions .
Cellular Effects
This compound blocks M3 muscarinic acetylcholine receptors, reducing the urgency to urinate . This suggests that it may influence cell signaling pathways related to muscle contraction.
Molecular Mechanism
The mechanism of action of this compound involves selectively antagonizing the muscarinic M3 receptor . This receptor is involved in mediating bladder muscle contractions .
Metabolic Pathways
This compound is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Subcellular Localization
Its parent compound Darifenacin is localized within the endoplasmic reticulum .
Preparation Methods
The synthesis of 3-hydroxy Darifenacin involves several steps, starting from darifenacin. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce darifenacin to its hydroxy derivative . Industrial production methods often involve the use of advanced techniques like nanosuspension to improve the bioavailability and solubility of the compound .
Chemical Reactions Analysis
3-hydroxy Darifenacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed from these reactions are typically hydroxylated derivatives of darifenacin .
Scientific Research Applications
3-hydroxy Darifenacin has several scientific research applications:
Comparison with Similar Compounds
3-hydroxy Darifenacin is compared with other muscarinic receptor antagonists like solifenacin and vibegron . While all these compounds are used to treat overactive bladder, this compound is unique due to its high selectivity for the M3 receptor . This selectivity potentially offers a more targeted approach with fewer side effects compared to other compounds .
Similar compounds include:
Properties
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206048-82-0 | |
Record name | UK-148993 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-148993 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.